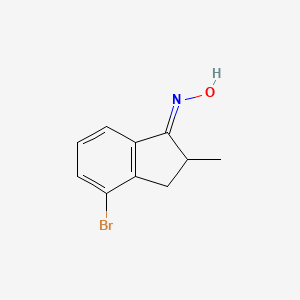

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

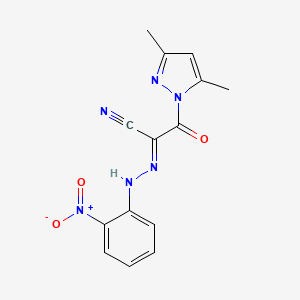

説明

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine, also known as BINA, is a small molecule that has been studied for its potential therapeutic applications in various neurological disorders. BINA is a selective inhibitor of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes in the central nervous system (CNS).

科学的研究の応用

Photodynamic Therapy Applications

- The study by Pişkin, Canpolat, and Öztürk (2020) focuses on the synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base groups. The synthesized compound shows promising properties as a photosensitizer for photodynamic therapy, especially in cancer treatment, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry Applications

- George, Balasubramanian, and Nagaraja (2007) developed a spectrophotometric method for determining hydroxylamine and its derivatives in drug formulations. This method involves the oxidation of hydroxylamine to nitrite, followed by the determination of unreacted bromine using methyl red. The technique is noted for its precision and molar absorptivity, making it suitable for analytical purposes in various chemical and pharmaceutical contexts (George, Balasubramanian, & Nagaraja, 2007).

作用機序

Target of Action

The primary target of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine, a type of N-substituted hydroxylamine (N-HA) compound, is the bacterial ribonucleotide reductase (RNR) enzyme . This enzyme plays a crucial role in bacterial proliferation during infection as it provides the building blocks for DNA synthesis and repair .

Mode of Action

N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine acts as a radical scavenger, inhibiting the RNR enzyme . By doing so, it disrupts the normal functioning of the enzyme, thereby affecting the DNA synthesis and repair processes in bacteria .

Biochemical Pathways

The inhibition of the RNR enzyme affects the DNA synthesis and repair pathways in bacteria. This disruption in the biochemical pathways leads to a decrease in bacterial proliferation, making this compound an effective antibacterial agent .

Result of Action

The result of the action of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a broad antimicrobial effect against a variety of Gram-positive and Gram-negative bacteria . The compound’s ability to inhibit the RNR enzyme and disrupt DNA synthesis and repair leads to a decrease in bacterial proliferation .

特性

IUPAC Name |

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJPQWPVJLRDSH-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=NO)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1CC2=C(/C1=N/O)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)